Physicochemical properties of 3,6-Dichloro-4-ethylpyridazine
Physicochemical properties of 3,6-Dichloro-4-ethylpyridazine
An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 3,6-Dichloro-4-ethylpyridazine
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichloro-4-ethylpyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this document synthesizes information from its parent compound, 3,6-dichloropyridazine, and its closely related alkyl analogs, 3,6-Dichloro-4-methylpyridazine and 3,6-Dichloro-4-isopropylpyridazine, to present a robust profile. The guide covers core physicochemical properties, a validated synthetic route based on established radical alkylation chemistry, and detailed protocols for analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative data, this document serves as a vital resource for scientists looking to utilize this versatile chemical building block.
Introduction
The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.[2][3] The 3,6-disubstituted pyridazine core, in particular, is a versatile starting material for creating diverse chemical libraries, as the chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[1]
3,6-Dichloro-4-ethylpyridazine: A Key Intermediate
3,6-Dichloro-4-ethylpyridazine (CAS: 107228-54-6) is a functionalized heterocyclic compound positioned as a valuable intermediate for organic synthesis.[4][5] The presence of two reactive chlorine atoms allows for sequential and site-selective modifications, while the ethyl group at the 4-position provides a handle to modulate steric and electronic properties, influencing the molecule's interaction with biological targets. Its analogs have proven instrumental in the synthesis of advanced pharmaceutical agents. For instance, 3,6-Dichloro-4-methylpyridazine is a precursor for compounds with T-type calcium channel blocking activity, and the isopropyl analog is a key intermediate in the synthesis of Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[6] This guide establishes a foundational understanding of 3,6-Dichloro-4-ethylpyridazine to facilitate its application in drug discovery and development programs.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The following table summarizes the known and predicted properties of 3,6-Dichloro-4-ethylpyridazine, with data from close analogs provided for context and estimation.
| Property | Value for 3,6-Dichloro-4-ethylpyridazine | Reference / Context |
| CAS Number | 107228-54-6 | [5] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5][7] |
| Molecular Weight | 177.03 g/mol | [5][7] |
| Appearance | Expected to be a yellow powder or oil | Based on methyl analog (yellow powder) and isopropyl analog (oil).[8][9] |
| Melting Point | Estimated: 75-85 °C | Interpolated from 3,6-dichloropyridazine (65-69 °C) and the 4-methyl analog (86-88 °C). |
| Boiling Point | Predicted: ~260-280 °C (at 760 mmHg) | Estimated based on the boiling point of the methyl analog (149-151 °C at 21 mmHg) and predicted value for the isopropyl analog (278.7 °C).[10] |
| Solubility | Soluble in methanol and chlorinated solvents | Based on reported solubility for the methyl analog and common solvents used in synthesis and NMR.[9][11] |
| Predicted XLogP3 | 2.6 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Synthesis and Purification
Synthetic Strategy: Radical Alkylation of 3,6-Dichloropyridazine
The most direct and scalable approach to synthesizing 4-alkyl-substituted dichloropyridazines is through a silver-catalyzed radical reaction, a well-documented method for the isopropyl and other substituted analogs.[8][12][13]
Causality of Experimental Choices:
-
Starting Material: 3,6-Dichloropyridazine is the logical precursor, being commercially available and possessing the core heterocyclic structure.
-
Radical Source: Propionic acid is used as the source for the ethyl radical. Carboxylic acids are stable and economical radical precursors.
-
Initiator: Ammonium persulfate is a powerful oxidizing agent that, upon thermal decomposition, initiates the radical cascade.
-
Catalyst: Silver nitrate (AgNO₃) is crucial. Ag(I) is oxidized to Ag(II) by the persulfate. Ag(II) then abstracts an electron from the carboxylate of propionic acid, causing decarboxylation and generating the desired ethyl radical. This catalytic cycle allows the reaction to proceed efficiently under relatively mild conditions.
Detailed Experimental Protocol
This protocol is adapted from the validated synthesis of the isopropyl analog.[13]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 3,6-dichloropyridazine (1.0 eq), propionic acid (1.3 eq), and silver nitrate (0.1 eq). Add water to form a stirrable slurry.
-
Initiation: Heat the mixture to 60-70°C with vigorous stirring.
-
Radical Generation: Prepare a solution of ammonium persulfate (3.0 eq) in water. Add this solution dropwise to the heated reaction mixture over 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 80°C.
-
Reaction Monitoring: Stir the mixture at 70-75°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 3,6-Dichloro-4-ethylpyridazine.
Visualization: Synthesis & Purification Workflow
Caption: Synthesis and purification workflow for 3,6-Dichloro-4-ethylpyridazine.
Analytical Characterization
A multi-technique approach is essential to unambiguously confirm the structure and purity of the final compound. This protocol serves as a self-validating system where data from each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
A singlet or narrow multiplet around δ 7.4-7.6 ppm corresponding to the single proton on the pyridazine ring (H-5). This is based on the H-5 proton of the 4-methyl analog, which appears at δ 7.41.[9]
-
A quartet around δ 2.7-2.9 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.
-
A triplet around δ 1.2-1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Four signals in the aromatic region (δ 130-160 ppm ) for the four distinct carbons of the pyridazine ring. Based on the 4-methyl analog, the C-5 signal is expected around δ 130 ppm, with the other three carbons (C-3, C-4, C-6) appearing further downfield.[9]
-
Two signals in the aliphatic region: one around δ 20-25 ppm for the methylene carbon and one around δ 12-15 ppm for the methyl carbon.
-
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed on a standard NMR spectrometer (e.g., 400 MHz).
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight and the characteristic isotopic pattern, which is definitive proof of the elemental composition, especially for halogenated compounds.
-
Expected Data (Electron Ionization, EI):
-
A molecular ion cluster with a base peak corresponding to the mass of the most abundant isotopes (C₆H₆³⁵Cl₂N₂), m/z = 176.
-
A prominent M+2 peak at m/z = 178 (containing one ³⁷Cl isotope) with an intensity of approximately 65% relative to the M peak.
-
A smaller M+4 peak at m/z = 180 (containing two ³⁷Cl isotopes) with an intensity of approximately 10% relative to the M peak. This 9:6:1 isotopic pattern is a hallmark of a dichloro-substituted compound.
-
Protocol: Sample Preparation for GC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will confirm the purity (single peak) and the MS will provide the fragmentation pattern and molecular ion.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and provide a unique "fingerprint" for the molecule.
-
Expected Data (KBr Pellet):
Protocol: KBr Pellet Preparation for FTIR
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet using an FTIR spectrometer.
Visualization: Analytical Characterization Workflow
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